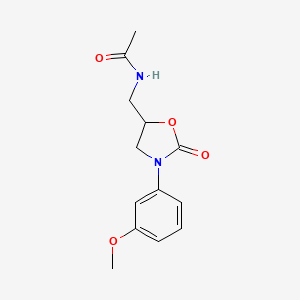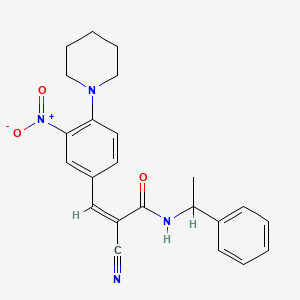
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one, also known as AMOZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazolidinone antibiotics, which are known for their ability to inhibit bacterial protein synthesis. In recent years, AMOZ has gained attention for its potential use as a tool in the study of protein synthesis and its role in various biological processes.
Mecanismo De Acción
The mechanism of action of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one involves its binding to the ribosome and inhibition of protein synthesis. Specifically, 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one binds to the peptidyl transferase center of the ribosome, which is responsible for catalyzing the formation of peptide bonds between amino acids. By binding to this site, 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one prevents the formation of new peptide bonds and inhibits protein synthesis.
Biochemical and Physiological Effects:
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one has been shown to have a range of biochemical and physiological effects in various systems. In bacterial systems, 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one has been shown to inhibit the growth of a wide range of bacterial species, including those that are resistant to other antibiotics. In mammalian systems, 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one in lab experiments is its specificity for the ribosome and its ability to inhibit protein synthesis. This makes it a valuable tool for studying the mechanisms of protein synthesis and its regulation. However, one limitation of using 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one is its potential toxicity and side effects, which can vary depending on the system being studied.
Direcciones Futuras
There are several potential future directions for research on 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one and its applications in scientific research. One area of interest is the development of new analogs of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one that can be used to study different aspects of protein synthesis and its regulation. Another area of interest is the development of new methods for synthesizing 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one and other oxazolidinone antibiotics, which could lead to more efficient and cost-effective production of these compounds. Additionally, research on the potential therapeutic applications of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one in various diseases could lead to the development of new treatments and therapies.
Métodos De Síntesis
The synthesis of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one involves the reaction of 3-(3-methoxyphenyl)glycidic acid with N-acetylglycine methyl ester in the presence of a base catalyst. The resulting product is then cyclized to form the oxazolidinone ring, which is the characteristic feature of this compound. The synthesis of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one is a multi-step process that requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one has been used extensively in scientific research as a tool to study protein synthesis and its regulation. This compound has been shown to inhibit the activity of the bacterial ribosome, which is responsible for protein synthesis. By studying the effects of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one on the ribosome, researchers can gain insights into the mechanisms of protein synthesis and the factors that regulate this process.
Propiedades
IUPAC Name |
N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)14-7-12-8-15(13(17)19-12)10-4-3-5-11(6-10)18-2/h3-6,12H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUWJXLFROIEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2946930.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2946931.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2946932.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2946933.png)
![6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946935.png)

![(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2946940.png)
![[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol](/img/structure/B2946941.png)
![(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2946942.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2946946.png)
![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)
![Spiro[2.4]heptan-6-ylmethanol](/img/structure/B2946950.png)
